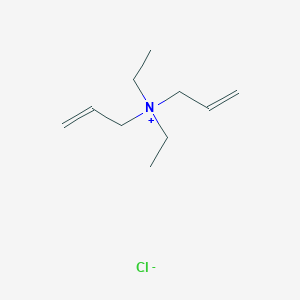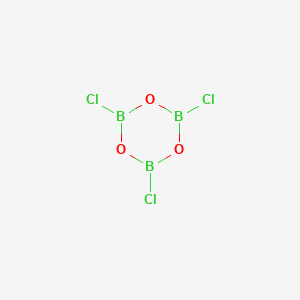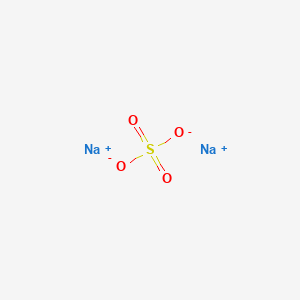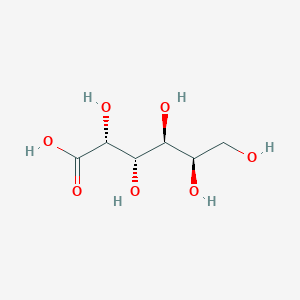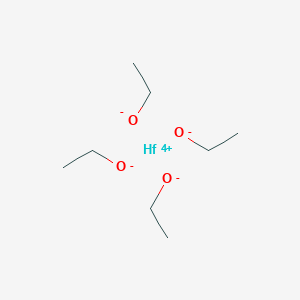
Hafnium ethoxide
Overview
Description
Hafnium ethoxide, with the chemical formula ( \text{Hf(OEt)}_4 ), is an organometallic compound where hafnium is coordinated to four ethoxide groups. It is a colorless solid that is soluble in organic solvents and is primarily used as a precursor for the deposition of hafnium dioxide (HfO₂) thin films. This compound is notable for its applications in the semiconductor industry, particularly in the production of high-k dielectric materials.
Mechanism of Action
Target of Action
Hafnium ethoxide primarily targets the manufacture of electronic devices . It is a versatile material with applications ranging from high-temperature extreme environments of refractory ceramics to sensitive structures for microelectronics . It is well established that this compound is capable of enhancing the performance of transistors and capacitors .
Mode of Action
This compound interacts with its targets through a process known as atomic layer deposition . This process involves depositing thin films of the compound onto silicon wafers, which are then etched away at various stages of device fabrication . The etching rates of these films in hydrofluoric acid (HF) solutions are found to be dependent on the post-deposition annealing temperature .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the crystallization of the HfO2 films . A transition region in the etch rate is identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films . This crystallization process is crucial for the compound’s function in enhancing the performance of electronic devices .
Pharmacokinetics
For instance, the etching rates of HfO2 films in HF solutions are found to be dependent on the post-deposition annealing temperature . This suggests that the compound’s bioavailability can be controlled by adjusting the annealing temperature .
Result of Action
The action of this compound results in the formation of HfO2 thin films with etch resistance properties . These films are resistant to 10% HF solutions over the course of several hours when deposited directly onto silicon and annealed above 350°C . The compound also demonstrates resistance to oxidation, copper corrosion, and general weathering .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the etching rates of HfO2 films in HF solutions are dependent on the post-deposition annealing temperature . Additionally, the compound’s action can be influenced by the presence of silicon and aluminum oxide (Al2O3), as these materials are often used as substrates in the atomic layer deposition process .
Biochemical Analysis
Biochemical Properties
Hafnium ethoxide plays a role in biochemical reactions, particularly in the formation of hafnium-oxide thin films . These films interact with various biomolecules, including proteins such as fibronectin and albumin . The nature of these interactions is largely determined by the specific surface chemistry and morphology of the hafnium-oxide thin films .
Cellular Effects
This compound, in the form of hafnium-oxide thin films, has been shown to have significant effects on cells . It influences cell function by enhancing cell attachment and significantly improving cell proliferation . It also impacts cellular metabolism, as evidenced by the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The etching rates of hafnium-oxide films in hydrofluoric acid solutions, for example, are dependent on the annealing temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium ethoxide can be synthesized through the reaction of hafnium tetrachloride with ethanol in the presence of a base. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{EtOH} \rightarrow \text{Hf(OEt)}_4 + 4 \text{HCl} ] This reaction typically requires an inert atmosphere and controlled temperature to prevent hydrolysis and ensure high purity of the product.
Industrial Production Methods: In industrial settings, this compound is often produced using an electrodissolution-coupled synthesis system. This method involves the anodic dissolution of hafnium metal in an alcohol solvent, facilitated by an electrolyte such as tetraethylammonium hydrogen sulfate. This process is efficient, low-carbon, and waste-free, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hafnium ethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hafnium dioxide and ethanol. [ \text{Hf(OEt)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{HfO}_2 + 4 \text{EtOH} ]
Thermal Decomposition: Decomposes upon heating to form hafnium dioxide.
Oxidation: Can be oxidized to form hafnium dioxide.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Thermal Decomposition: Elevated temperatures, typically above 100°C.
Oxidation: Oxygen or air at high temperatures.
Major Products Formed:
Hafnium Dioxide (HfO₂): A high-k dielectric material used in semiconductor devices.
Ethanol (EtOH): A byproduct of hydrolysis and thermal decomposition.
Scientific Research Applications
Hafnium ethoxide is widely used in scientific research and industrial applications, including:
Biology and Medicine: Potential use in biomedical coatings due to its biocompatibility and stability.
Comparison with Similar Compounds
Hafnium Isopropoxide (Hf(OiPr)₄): Similar in structure but uses isopropoxide groups instead of ethoxide.
Hafnium Tert-Butoxide (Hf(OtBu)₄): Uses tert-butoxide groups, offering different reactivity and thermal stability.
Zirconium Ethoxide (Zr(OEt)₄): Similar to hafnium ethoxide but with zirconium as the central metal.
Uniqueness: this compound is unique due to its specific reactivity and suitability for forming high-quality hafnium dioxide thin films. Its thermal stability and ability to form uniform coatings make it particularly valuable in the semiconductor industry .
Properties
IUPAC Name |
ethanolate;hafnium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMXCBKRLYJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20HfO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431329 | |
| Record name | HAFNIUM ETHOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13428-80-3 | |
| Record name | HAFNIUM ETHOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis-ethoxide hafnium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



